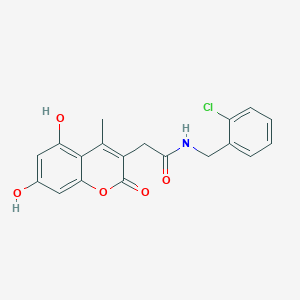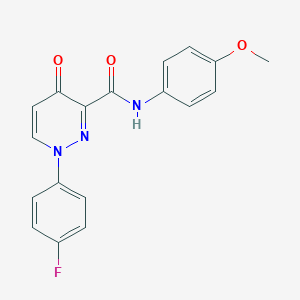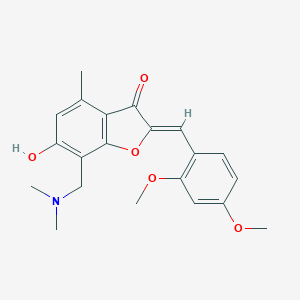![molecular formula C24H26N4O3 B360336 N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900887-75-4](/img/structure/B360336.png)
N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.5g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Polyamides
New aromatic polyamides with enhanced thermal stability and excellent solubility have been synthesized, featuring thermally stable pendant imido groups and internally plasticizing n-alkyl chains. These polymers display glass transition temperatures ranging from 225 to 285°C, which decrease with increasing side chain length. They are amorphous and possess typical layered structures formed by n-alkyl side chains (Choi & Jung, 2004).
Antifungal Activity of Pyrido[2,3-d]pyrimidines
Investigations into pyrido[2,3-d]pyrimidines have led to the synthesis of new derivatives showing significant antifungal activities. The compounds synthesized from 2-amino-5-cyano-6-methoxy-4-(4-methoxyphenyl)pyridine-3-carboxamide have been evaluated, with some showing promising antifungal properties (Hanafy, 2011).
Applications in Polymerization
The development of tridentate 2,5-bis(N-aryliminomethyl)pyrroles has led to the selective formation of yttrium complexes that demonstrate significant activity as initiators for the polymerization of ε-caprolactone. These complexes, depending on the bulkiness of the ligand, can introduce varying numbers of pyrrolyl ligands to an yttrium atom, offering control over the polymerization process (Matsuo, Mashima, & Tani, 2001).
Antitubercular and Antibacterial Activities
A series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have been designed, synthesized, and shown to exhibit potent antitubercular activity against human gastric carcinoma xenograft models following oral administration. This discovery has implications for the development of new treatments for tuberculosis, with some compounds also demonstrating significant antibacterial activity (Bodige et al., 2019).
Synthesis of Pyrimidine Derivatives
Efforts in synthesizing pyrimidine derivatives have led to the development of 2-alkyl-4-oxohexahydropyrimido[4,5-d]- and -[5,4-d]azocines, expanding the chemical toolbox available for the exploration of pyrimidine's biological and chemical properties. This work opens new avenues for the application of pyrimidine in various scientific fields (Voskressensky et al., 2011).
Propriétés
IUPAC Name |
6-(3-methoxypropyl)-2-oxo-N-(4-propan-2-ylphenyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16(2)17-8-10-18(11-9-17)25-23(29)20-15-19-22(27(20)13-6-14-31-3)26-21-7-4-5-12-28(21)24(19)30/h4-5,7-12,15-16H,6,13-14H2,1-3H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGISGNOOIZVTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B360255.png)
![N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B360262.png)
![5,6-dimethyl-4-(4-methyl-1-piperazinyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B360263.png)
![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B360264.png)

![2-(ethylsulfanyl)-7,7-dimethyl-4-(piperazin-1-yl)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B360267.png)


![2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-pyridinyl)acetamide](/img/structure/B360271.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B360273.png)
![4-chloro-5-[4-(4-fluorophenyl)-1-piperazinyl]-2-isopropyl-3(2H)-pyridazinone](/img/structure/B360274.png)
![2-(2-{[7,7-dimethyl-2-(propylsulfanyl)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol](/img/structure/B360275.png)
